Etamicastat

Peripheral selectivity Blood-brain barrier Catecholamines

Researchers studying peripheral sympathetic tone in hypertension and heart failure require a DBH inhibitor that avoids confounding CNS effects. Etamicastat is the definitive peripherally selective tool compound, with 50-fold lower BBB permeability than nepicastat, ensuring observed hemodynamic changes arise solely from peripheral DBH inhibition. - Oral bioavailability of 64% in rat, enabling flexible in vivo dosing. - Reversible, mixed-model inhibition (IC50=107 nM, Ki=34 nM) allows washout and dose-response studies. - Established hERG safety margin (IC50=44.0 µg/mL) supports rigorous cardiac profiling.

Molecular Formula C14H15F2N3OS
Molecular Weight 311.35 g/mol
CAS No. 760173-05-5
Cat. No. B1249725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamicastat
CAS760173-05-5
Synonyms5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione
5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride
BIA 5-453
BIA-5-453
etamicastat
Molecular FormulaC14H15F2N3OS
Molecular Weight311.35 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
InChIInChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1
InChIKeyCWWWTTYMUOYSQA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etamicastat Procurement Considerations


Etamicastat (developmental code BIA 5-453) is a reversible, peripherally selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine [1]. It exhibits an IC50 of 107 nM against human DBH in vitro and was advanced to Phase I clinical trials for hypertension and heart failure by BIAL, demonstrating linear pharmacokinetics and a favorable tolerability profile in human subjects [2][3][4]. While its development as a therapeutic candidate was discontinued, its well-characterized mechanism and established safety data make it a valuable tool compound for investigating sympathetic nervous system modulation in preclinical cardiovascular research.

1
Mechanism Peripherally selective DBH inhibitor for sympathetic nervous system studies
2
Translation Human PK and tolerability endpoints reported; supports translational model interpretation
3
Reversibility Reversible mixed-model inhibition enables washout and dose-response experiments

Etamicastat Substitution Risks


Dopamine β-hydroxylase (DBH) inhibitors are a structurally diverse class with critical differences in tissue selectivity, potency, and pharmacokinetic profiles that directly impact experimental outcomes [1]. While etamicastat is peripherally selective, other DBH inhibitors like nepicastat and zamicastat readily cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects that confound cardiovascular-specific investigations [2]. Furthermore, the classic DBH inhibitor disulfiram exhibits significantly lower potency and irreversible inhibition, making it unsuitable for studies requiring reversible enzyme modulation [3]. These differences in peripheral vs. central activity, potency, and reversibility preclude simple interchangeability within the DBH inhibitor class.

Central-acting DBH inhibitors (nepicastat, zamicastat) cross BBB; brain catecholamine changes may confound peripheral cardiovascular readouts.
Disulfiram shows lower potency and irreversible inhibition; washout and fine dose-response studies may not transfer directly.

Etamicastat vs. Comparator DBH Inhibitors


Peripheral Selectivity: Brain Norepinephrine

Etamicastat exhibits true peripheral selectivity, in stark contrast to the centrally active DBH inhibitor nepicastat. Following oral administration (30 mg/kg) in spontaneously hypertensive rats, etamicastat significantly decreased noradrenaline levels in peripheral tissues (heart) but had no effect on brain noradrenaline levels [1]. In contrast, nepicastat (30 mg/kg) decreased noradrenaline levels in both the heart and the brain (parietal cortex) [1]. This difference is mechanistically explained by etamicastat's 5- to 50-fold lower in vitro permeability compared to nepicastat [2].

Brain NE Selectivity
Head-to-head
Etamicastat: no effect on cortex NE. Nepicastat: significant NE decrease
Supports peripheral-only DBH study design
Model: SHR, 30 mg/kg oral
Peripheral selectivity Blood-brain barrier Catecholamines Hypertension

BBB Permeability vs. Nepicastat

The peripheral selectivity of etamicastat is driven by its intrinsically low membrane permeability, which is quantitatively distinct from the centrally active comparator nepicastat. In Caco-2 cell monolayers, the apparent permeability (Papp) of etamicastat is 1.2 × 10⁻⁵ cm/s, which is 5-fold lower than that of nepicastat [1]. In MDCK-II cells, the difference is even more pronounced, with etamicastat exhibiting a Papp of 1.1 × 10⁻⁶ cm/s, which is 50-fold lower than nepicastat [1]. Both compounds are substrates for P-glycoprotein (P-gp) efflux, but etamicastat's inherently low passive permeability is the primary driver of its minimal brain penetration [1].

BBB Permeability
Head-to-head
Etamicastat MDCK Papp 1.1×10⁻⁶ cm/s; ~50-fold lower than nepicastat
Indicates low passive membrane permeability
In vitro correlation requires verification
Blood-brain barrier Permeability Caco-2 MDCK-II

DBH Inhibition Potency vs. Nepicastat

Etamicastat is a potent DBH inhibitor, but it is 2.7- to 3.1-fold less potent than nepicastat in biochemical assays. Using SK-N-SH cell homogenates as a source of human DBH, etamicastat inhibited the enzyme with an IC50 of 107 nM, while nepicastat exhibited an IC50 of 40 nM [1]. This potency difference is also reflected in the inhibition constant (Ki) values: 34 nM for etamicastat and 11 nM for nepicastat [1]. Both compounds act as reversible, mixed-model inhibitors with respect to the substrate tyramine [1].

DBH IC₅₀ vs Nepicastat
Head-to-head
Etamicastat 107 nM; Nepicastat 40 nM (2.7-fold less potent)
Potency context for comparative dosing studies
Reversible mixed-model inhibition
Enzyme inhibition DBH IC50 Ki Potency

DBH Inhibition Potency vs. Disulfiram

Etamicastat is a potent and reversible DBH inhibitor, whereas the classic DBH inhibitor disulfiram is both significantly less potent and acts as an irreversible inhibitor. Etamicastat inhibits DBH with an IC50 of 107 nM [1]. In contrast, disulfiram inhibits DBH with a reported IC50 of 3,400 nM [2]. This represents a 32-fold difference in potency. Furthermore, etamicastat's inhibition is reversible upon dilution, while disulfiram's is irreversible due to its mechanism of copper chelation [1][2].

Potency vs Disulfiram
Cross-study
Etamicastat 107 nM; Disulfiram 3,400 nM (32-fold higher IC₅₀)
Reversible inhibition may suit mechanistic studies
Disulfiram assay conditions not fully specified
Enzyme inhibition DBH IC50 Potency Disulfiram

Oral Bioavailability

Etamicastat exhibits moderate oral bioavailability, which is a key consideration for in vivo experimental design. In male Wistar rats, the absolute oral bioavailability of etamicastat was determined to be 64% of the administered dose [1]. This value, while moderate, is sufficient for oral dosing in preclinical studies. For comparison, nepicastat has been reported to have higher bioavailability in preclinical models, which contributes to its greater systemic and CNS exposure [2].

Oral Bioavailability
Class-level
64% in male Wistar rats
Moderate oral exposure supports in vivo dosing
Nepicastat may have higher bioavailability; source review
Pharmacokinetics Oral bioavailability In vivo Rat

hERG Channel Inhibition

Etamicastat has a characterized cardiovascular safety profile, including its interaction with the hERG potassium channel. In HEK 293 cells expressing hERG, etamicastat blocked the hERG current amplitude with an IC50 of 44.0 µg/mL [1]. This translates to an IC50 of approximately 141 µM (based on a molecular weight of 311.35 g/mol). Importantly, in telemetered conscious dogs, etamicastat at doses up to 20 mg/kg (producing Cmax levels of 1.4-3.7 µg/mL) produced only a modest 8-9% prolongation of the QTc interval, which is below the threshold typically associated with clinical arrhythmia risk [1]. The study concluded that etamicastat is unlikely to prolong the QT interval at therapeutic concentrations (~0.2 µg/mL) [1].

hERG IC₅₀
Supporting
44.0 µg/mL (~141 µM) in HEK 293 cells
Supports cardiovascular safety endpoint review
Modest QTc prolongation at high exposure in dogs
Cardiovascular safety hERG QT prolongation Safety pharmacology

Etamicastat Research Applications


Peripheral Sympathetic Studies in CVD Models

Etamicastat is ideally suited for investigations into the role of peripheral sympathetic tone in hypertension and heart failure, where CNS effects must be excluded. Its 50-fold lower BBB permeability compared to nepicastat ensures that observed hemodynamic changes are solely attributable to peripheral DBH inhibition [1][2]. Researchers can dose etamicastat orally (up to 50 mg/kg in rats) to achieve a 64% bioavailability and selectively reduce peripheral noradrenaline levels without altering brain catecholamines [3][4].

Reversible DBH Inhibition Studies

For biochemical and pharmacological studies requiring a reversible DBH inhibitor with well-defined potency, etamicastat (IC50 = 107 nM, Ki = 34 nM) is a superior alternative to the irreversible and less potent inhibitor disulfiram (IC50 = 3,400 nM) [5][6]. Its reversible, mixed-model inhibition allows for washout experiments and dose-response studies that are not feasible with irreversible inhibitors.

Safety Pharmacology of DBH Inhibition

Etamicastat's extensively characterized safety profile, including its modest hERG inhibition (IC50 = 44.0 µg/mL) and lack of significant QTc prolongation at therapeutic exposures, makes it a benchmark tool compound for investigating the safety margins of DBH inhibition [7]. This data is valuable for benchmarking novel DBH inhibitors in development.

CNS Penetration Comparison of DBH Inhibitors

Etamicastat serves as the reference standard for 'peripherally selective' DBH inhibition in studies comparing the effects of peripheral-only (etamicastat) versus central + peripheral (nepicastat, zamicastat) DBH inhibition [1][2]. This allows for the dissection of peripheral vs. central contributions to the overall pharmacological effects of this target class.

Application
Selection Property
Validation Focus
Peripheral sympathetic signaling in CVD models
Peripheral selectivity profile
Brain catecholamine levels unchanged
Reversible DBH inhibition studies
Reversible, mixed-model inhibition
Washout and dose-response feasibility
Safety pharmacology benchmarking
hERG and cardiovascular safety endpoints
QTc interval at relevant exposures
CNS vs peripheral DBH inhibitor comparison
Differential BBB permeability
Central vs peripheral NE depletion

Technical Documentation Hub

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31 linked technical documents
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